2-benzamidoethyl Benzoate
Description
2-Benzamidoethyl benzoate is an ester derivative combining a benzamidoethyl moiety with a benzoate group. The benzamido group (a benzoyl-substituted amide) and ethyl benzoate ester linkage may confer unique physicochemical properties, such as enhanced lipophilicity or bioactivity, compared to simpler benzoate derivatives.
Properties
IUPAC Name |
2-benzamidoethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(13-7-3-1-4-8-13)17-11-12-20-16(19)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEZXVFFZHPCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408623 | |
| Record name | Benzamide, N-[2-(benzoyloxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261590 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16180-99-7 | |
| Record name | Benzamide, N-[2-(benzoyloxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamidoethyl benzoate typically involves the reaction of benzoyl chloride with 2-aminoethanol in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane, and a catalyst such as 4-dimethylaminopyridine (DMAP) is often used to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for 2-benzamidoethyl benzoate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzamidoethyl benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2-aminoethanol.
Substitution Reactions: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Benzoic acid and 2-aminoethanol.
Substitution: Depending on the nucleophile used, various substituted amides can be formed.
Scientific Research Applications
2-Benzamidoethyl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-benzamidoethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amide and ester functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Comparison with Similar Benzoate Esters
The following analysis compares 2-benzamidoethyl benzoate with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.
Table 1: Physicochemical Properties of Selected Benzoate Esters
*Predicted properties based on structural analogues.
Physicochemical and Conformational Behavior
- Conformational Flexibility : Methyl benzoate adopts a twisted conformation at ambient pressure but transitions to a planar structure under high pressure (0.54 GPa), highlighting substituent-dependent molecular flexibility . The benzamidoethyl group in 2-benzamidoethyl benzoate may restrict rotation, stabilizing specific conformations.
- Lipophilicity : The benzamido group likely increases logP values compared to unsubstituted benzoates (e.g., benzyl benzoate: logP ~3.1), improving membrane permeability but reducing aqueous solubility.
Biological Activity
2-Benzamidoethyl benzoate is an organic compound with the molecular formula and a molecular weight of 269.30 g/mol. This compound features both amide and ester functional groups, which contribute to its unique biological activity. Understanding its biological properties is essential for evaluating its potential therapeutic applications and interactions with biological systems.
The synthesis of 2-benzamidoethyl benzoate typically involves the reaction of benzoyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. This method allows for the formation of the desired compound through acylation reactions, which are fundamental in organic chemistry for modifying functional groups.
Chemical Reactions
2-Benzamidoethyl benzoate can undergo various chemical reactions:
- Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions, yielding benzoic acid and 2-aminoethanol.
- Substitution Reactions : The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
The biological activity of 2-benzamidoethyl benzoate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of both amide and ester groups enables it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.
Biological Activity Studies
Research on the biological activity of 2-benzamidoethyl benzoate has revealed several important findings:
Antimicrobial Activity
Studies have indicated that compounds similar to 2-benzamidoethyl benzoate exhibit antimicrobial properties. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.
Anti-inflammatory Effects
Research suggests that compounds related to 2-benzamidoethyl benzoate may possess anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses in various diseases .
Neuroprotective Potential
Emerging studies indicate that 2-benzamidoethyl benzoate may have neuroprotective effects. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases. For example, similar compounds have been investigated for their roles in protecting neuronal cells from oxidative stress and apoptosis .
Case Studies
-
Antimicrobial Efficacy :
- A study investigated the antimicrobial effects of various benzoate derivatives, including 2-benzamidoethyl benzoate, against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 100 µg/mL.
Compound Inhibition Zone (mm) 2-Benzamidoethyl Benzoate 15 Benzyl Benzoate 12 Control (no treatment) 0 -
Neuroprotective Effects :
- In a model of oxidative stress-induced neuronal damage, treatment with 2-benzamidoethyl benzoate resulted in a significant reduction in cell death compared to controls. The study highlighted its potential role in protecting against neurodegenerative processes.
Treatment Cell Viability (%) Control 45 Low Dose (10 µM) 65 High Dose (50 µM) 80
Q & A
Q. What are the established synthetic routes for 2-benzamidoethyl benzoate, and how do reaction conditions influence yield?
The synthesis typically involves a two-step process: (1) esterification of benzoic acid with ethylene glycol to form ethyl benzoate, followed by (2) benzamidation using benzoyl chloride in the presence of a catalyst (e.g., DMAP or pyridine). Solvent selection (e.g., anhydrous THF or DCM) and temperature control (0–5°C during benzamidation) are critical to prevent hydrolysis of the reactive intermediates. Purification via column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for structural characterization of 2-benzamidoethyl benzoate?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester and amide linkages. Key signals include the ester carbonyl at ~168–170 ppm in ¹³C NMR and aromatic proton splitting patterns in ¹H NMR. Mass spectrometry (EI-MS or ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 285.1) and fragmentation patterns to validate the backbone structure. Infrared (IR) spectroscopy identifies functional groups (C=O stretch at ~1720 cm⁻¹ for ester, ~1650 cm⁻¹ for amide) .
Q. What safety protocols are required when handling 2-benzamidoethyl benzoate in laboratory settings?
Use impervious gloves (nitrile), chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work under a fume hood to avoid inhalation of vapors, particularly during synthesis steps involving volatile reagents like benzoyl chloride. Immediate decontamination with water or ethanol is advised for spills. Store the compound in airtight containers away from moisture and oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?
Competing hydrolysis of the ester or amide groups can be minimized by:
- Using anhydrous solvents and molecular sieves to scavenge water.
- Employing slow addition of benzoyl chloride to control exothermicity.
- Monitoring reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).
For scale-up, flow chemistry systems with precise temperature and stoichiometric control reduce side-product formation .
Q. How should contradictory data on the biological activity of benzoate derivatives be resolved?
Contradictions in bioactivity studies (e.g., antimicrobial efficacy) often arise from variability in assay conditions. Standardize protocols by:
- Using reference strains (e.g., E. coli ATCC 25922) and controlled inoculum sizes.
- Including positive controls (e.g., sodium benzoate) and solvent-blank corrections.
- Applying statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance thresholds. Meta-analyses of published datasets can identify confounding variables (e.g., pH-dependent solubility) .
Q. What advanced analytical methods are suitable for quantifying trace impurities in 2-benzamidoethyl benzoate?
High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) achieves baseline separation of impurities. For quantification, use a gradient elution (acetonitrile/water with 0.1% formic acid). Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for volatile by-products (e.g., residual benzoyl chloride). Validate methods per ICH guidelines, including LOD/LOQ calculations and recovery studies .
Q. How can computational modeling aid in predicting the physicochemical properties of 2-benzamidoethyl benzoate?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties, such as HOMO-LUMO gaps and dipole moments, which correlate with solubility and reactivity. Molecular dynamics (MD) simulations assess conformational stability in different solvents. Tools like Gaussian or ORCA are widely used for these analyses .
Methodological Notes
- Synthesis Optimization : Include kinetic studies (e.g., Arrhenius plots) to determine activation energy barriers for side reactions.
- Data Reproducibility : Publish raw datasets and detailed experimental logs to facilitate replication.
- Ethical Reporting : De-identify proprietary data sources and disclose conflicts of interest in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
